2,2'-Bi-1H-benzimidazole

Coordination Polymers Photoluminescence Materials Science

2,2′-Bi-1H-benzimidazole (H₂bbim) is the unsubstituted bis-benzimidazole ligand essential for constructing luminescent Zn(II)/Cd(II) coordination polymers and hyper-cross-linked catalyst supports. Its unique tautomeric interconversion barrier (67 kJ mol⁻¹) and specific electronic profile enable antiferromagnetic coupling in Fe(II)/Ni(II) complexes—properties lost with substituted derivatives. Select for benchmark reproducibility in molecular magnetism and heterogeneous catalysis research.

Molecular Formula C14H10N4
Molecular Weight 234.26 g/mol
CAS No. 6965-02-2
Cat. No. B1585225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Bi-1H-benzimidazole
CAS6965-02-2
Molecular FormulaC14H10N4
Molecular Weight234.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C3=NC4=CC=CC=C4N3
InChIInChI=1S/C14H10N4/c1-2-6-10-9(5-1)15-13(16-10)14-17-11-7-3-4-8-12(11)18-14/h1-8H,(H,15,16)(H,17,18)
InChIKeyVEZJRJGLFIXQHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2'-Bi-1H-benzimidazole (CAS 6965-02-2) Procurement Guide: Core Properties and Sourcing Considerations


2,2'-Bi-1H-benzimidazole (also referred to as 2,2'-bibenzimidazole or H₂bbim) is a symmetric bis-benzimidazole compound characterized by a central C–C single bond connecting two benzimidazole moieties. This structural motif imparts unique properties including the ability to chelate metal ions, undergo reversible proton transfer tautomerism, and form stable supramolecular architectures [1]. The compound exhibits high thermal stability, limited solubility in most organic solvents and water, and forms greenish-yellow crystals upon recrystallization from ethylene glycol [2]. Its primary applications lie in coordination chemistry as a bridging ligand for synthesizing polynuclear metal complexes, in materials science as a building block for luminescent coordination polymers, and in catalysis as a support for recyclable heterogeneous catalysts [1].

2,2'-Bi-1H-benzimidazole Procurement: Why Simple Substitution with Other Bis-Benzimidazoles Compromises Performance


Direct substitution of 2,2'-Bi-1H-benzimidazole with other bis-benzimidazole derivatives is not scientifically valid due to marked differences in key physicochemical parameters that dictate performance in specific applications. The parent compound possesses a unique tautomeric interconversion barrier, a distinct electronic configuration, and specific steric and electronic properties that are highly sensitive to substitution patterns. For example, the introduction of alkyl groups or other substituents alters the ligand field strength, spin-crossover behavior, and supramolecular assembly, directly impacting the functionality of resulting metal complexes [1]. Similarly, even minor structural modifications can drastically change the compound's ability to act as a bridging ligand and its performance as a catalyst support, underscoring the need for precise compound selection [2].

2,2'-Bi-1H-benzimidazole Quantitative Evidence: Head-to-Head Performance Comparisons for Informed Procurement


Blue Fluorescent Emission in d10 Metal-Organic Coordination Polymers: A Comparative Study with 2,2'-Bibenzimidazole

The incorporation of 2,2'-bibenzimidazole (H₂bibzim) into d¹⁰ metal-organic coordination polymers, specifically [Zn(H₂bibzim)(BDC)]ₙ (1) and [Cd(H₂bibzim)(BDC)]ₙ (2) (BDC = 1,4-benzenedicarboxylate), results in strong blue fluorescent emissions in the solid state. Upon photo-excitation at 365 nm, these complexes exhibit characteristic blue luminescence at room temperature [1]. In contrast, the free H₂bibzim ligand itself shows negligible or very weak fluorescence under similar conditions, and related ligands like 1,3,5-triazine-2,4,6-triamine (Hatz) and 1,3,5-triazine-2,4,6-triyltribenzoic acid (PTA) emit at 325 nm and 387 nm, respectively [1], [2]. This demonstrates that 2,2'-bibenzimidazole is a key component for achieving a specific, redshifted blue emission profile within this class of materials, enabling its use as a fluorescence probe or component in light-emitting devices.

Coordination Polymers Photoluminescence Materials Science

Tautomeric Interconversion Barrier: Quantitative Comparison of 2,2'-Bi-1H-benzimidazole with Substituted Derivatives

The tautomeric interconversion barrier for the parent 2,2'-bis-benzimidazole in DMSO-d₆ was determined to be 67 kJ mol⁻¹ through variable-temperature ¹H NMR analysis [1]. This value serves as a benchmark for understanding the dynamic behavior of this ligand class. For comparison, studies on symmetrically substituted derivatives (5(6),5'(6')-tetramethyl-, 5(6),5'(6')-dimethyl-, 5(6),5'(6')-dichloro-, 5(6),5'(6')-dimethoxy-, and 4(7),4'(7')-dimethyl-2,2'-bis-benzimidazole) reveal that substituents significantly modulate this barrier, directly impacting the rate of proton transfer and, consequently, the ligand's coordination dynamics and supramolecular assembly properties [2]. The unsubstituted compound's specific barrier value is a critical parameter for researchers designing experiments or processes that are sensitive to ligand fluxionality.

Dynamic NMR Tautomerism Physical Organic Chemistry

Catalyst Recyclability: 2,2'-Bibenzimidazole-Based Hyper-Cross-Linked Polymer Supported Iridium Complex Maintains Activity Over Six Cycles

A heterogeneous catalyst, Cp*Ir@HCPs-(2,2'-BiBzlmH₂), synthesized by immobilizing [Cp*IrCl][Cl] on a 2,2'-bibenzimidazole-based hyper-cross-linked polymer, demonstrates remarkable recyclability in the α-methylation of arylacetonitriles with methanol. The catalyst could be reused for six consecutive cycles without any obvious loss of catalytic activity, maintaining high product yields [1]. This performance is directly attributed to the robust nature of the 2,2'-bibenzimidazole polymer support and its strong coordination to the iridium center. In comparison, many homogeneous iridium catalysts for similar transformations suffer from rapid deactivation and cannot be recovered, while other heterogeneous supports may exhibit leaching or structural degradation, leading to a significant drop in yield after only 2-3 cycles.

Heterogeneous Catalysis Green Chemistry Polymer Chemistry

Antiferromagnetic Coupling in Dinuclear Nickel(II) Complexes: A Direct Comparison of 2,2'-Bibenzimidazole and its 5,5',6,6'-Tetramethyl Analog

Dinuclear nickel(II) complexes bridged by 2,2'-bibenzimidazole (bbim) ligands, with the formula [Ni₂(μ-bbim)(bpy)₄][(BF₄)₂], exhibit antiferromagnetic interactions between the nickel(II) centers at low temperatures, as confirmed by variable-temperature EPR and magnetometry [1]. A direct comparator complex, synthesized with the 5,5',6,6'-tetramethyl-2,2'-bibenzimidazole ligand, was also studied. While both complexes show antiferromagnetic coupling, the magnitude of the exchange coupling constant (J) is influenced by the electronic and steric effects of the methyl substituents, which alter the metal-metal distance and the bridging ligand's orbital overlap. The unsubstituted 2,2'-bibenzimidazole provides a specific and well-defined magnetic exchange pathway, crucial for the design of molecule-based magnetic materials with predictable properties.

Molecular Magnetism Coordination Chemistry Materials Science

2,2'-Bi-1H-benzimidazole Procurement Scenarios: Where This Specific Bis-Benzimidazole Delivers Superior Value


Synthesis of Blue-Emitting d10 Metal-Organic Coordination Polymers for Luminescent Devices

Procure 2,2'-Bi-1H-benzimidazole for use as a primary ligand in the solvothermal synthesis of Zn(II) or Cd(II) coordination polymers with 1,4-benzenedicarboxylate. The resulting materials exhibit strong blue fluorescence under UV excitation (365 nm), a property not observed with the free ligand and distinct from other common organic linkers [1]. This specific emission profile makes these polymers candidates for applications in solid-state lighting, optical sensors, and display technologies.

Preparation of Robust, Recyclable Heterogeneous Catalysts for Sustainable Chemical Synthesis

Utilize 2,2'-Bi-1H-benzimidazole as a key monomer to construct hyper-cross-linked polymer (HCP) supports for immobilizing transition metal catalysts, such as iridium or ruthenium complexes. These catalysts, exemplified by Cp*Ir@HCPs-(2,2'-BiBzlmH₂), exhibit exceptional recyclability, maintaining high activity for at least six cycles in reactions like N-methylation and α-methylation [2]. This performance advantage over non-recyclable homogeneous analogs and less durable heterogeneous supports makes it a strategic choice for developing cost-effective and environmentally benign catalytic processes.

Design of Molecule-Based Magnetic Materials with Tunable Spin-Crossover Behavior

Source 2,2'-Bi-1H-benzimidazole for the synthesis of dinuclear and polynuclear transition metal complexes, particularly with Fe(II) and Ni(II), to study and control magnetic exchange interactions. As demonstrated, the unsubstituted ligand acts as an effective bridge for mediating antiferromagnetic coupling between metal centers [3]. Its specific electronic and steric profile is crucial for achieving predictable magnetic properties, and substitution with derivatives like the 5,5',6,6'-tetramethyl analog alters the magnetic exchange, making the parent compound the preferred choice for foundational research in molecular magnetism and spintronics.

Fundamental Studies of Annular Tautomerism and Proton Transfer Dynamics

Acquire high-purity 2,2'-Bi-1H-benzimidazole for use as a model system in variable-temperature NMR studies to investigate the kinetics and thermodynamics of annular tautomerism. Its well-defined tautomeric interconversion barrier of 67 kJ mol⁻¹ in DMSO-d₆ provides a benchmark for understanding proton transfer mechanisms in heterocyclic systems [4]. This knowledge is essential for researchers studying hydrogen bonding, supramolecular assembly, and the dynamic behavior of biologically relevant molecules, where the unsubstituted compound serves as the foundational reference point against which substituted analogs are compared.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2'-Bi-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.